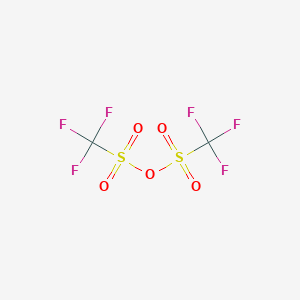
Trifluoromethanesulfonic anhydride
Cat. No. B140633
Key on ui cas rn:
358-23-6
M. Wt: 282.14 g/mol
InChI Key: WJKHJLXJJJATHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06469206B2
Procedure details


The process of the present invention may be operated in a batch, continuous or semi-continuous manner. For example, the process may be carried out by first reacting a ketene and triflic acid in a reaction vessel equipped with a distillation column. This vessel containing the mixed anhydride then may be heated to effect reactive distillation of the contents of the reaction vessel and recover triflic anhydride from the upper section of the distillation column. The process for the coproduction of triflic anhydride and a carboxylic acid anhydride, e.g., acetic or isobutyric anhydride, preferably is carried out in a continuous or semi-continuous manner comprising the steps of: (1) introducing a ketene reactant such as ketene or dimethylketene and triflic acid to a reaction vessel wherein the ketene reactant and triflic acid react to form a product comprising a mixed anhydride, e.g., acetyl triflate or isobutyryl triflate; (2) removing product from the reaction vessel and introducing it into the mid-section of a reactive distillation column wherein the mixed anhydride disproportionates to form triflic anhydride and a carboxylic anhydride, e.g. acetic or isobutyric anhydride; (3) removing triflic anhydride from the upper section of the reactive distillation column; and (4) removing a carboxylic anhydride from the lower section of the reactive distillation column.


[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
acetyl triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
isobutyryl triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
C=C=O.[OH:4][S:5]([C:8]([F:11])([F:10])[F:9])(=[O:7])=[O:6].[O:12](C(=O)C)[S:13]([C:16]([F:19])([F:18])[F:17])(=O)=[O:14].O(C(=O)C(C)C)S(C(F)(F)F)(=O)=O>>[S:5]([O:4][S:13]([C:16]([F:19])([F:18])[F:17])(=[O:14])=[O:12])([C:8]([F:11])([F:10])[F:9])(=[O:7])=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Step Three
[Compound]
|
Name
|
anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
acetyl triflate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C(C)=O
|
Step Six
|
Name
|
isobutyryl triflate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C(C(C)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a distillation column
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
may be heated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation of the contents of the reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recover triflic anhydride
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
from the upper section of the distillation column
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introducing a ketene reactant such as ketene or dimethylketene and triflic acid to a reaction vessel wherein the ketene reactant and triflic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
react
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(2) removing product from the reaction vessel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introducing it into the
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
mid-section of a reactive distillation column wherein the mixed anhydride
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
